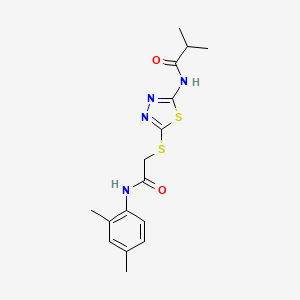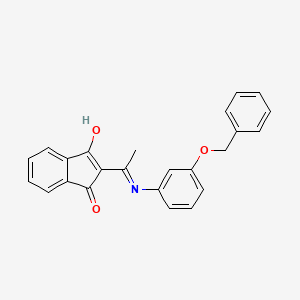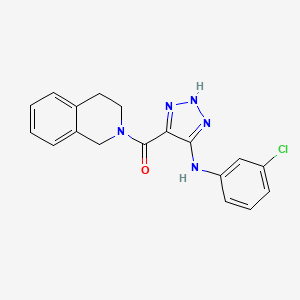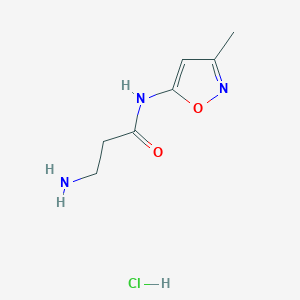
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an amide derivative, which are typically used in a wide range of applications from polymers to pharmaceuticals. The presence of the thiadiazole ring suggests potential biological activity, as thiadiazole derivatives are known to exhibit a wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
1. Anti-inflammatory and Analgesic Properties
- Molecular Modeling, Synthesis, and Pharmacological Evaluation : A study by Shkair et al. (2016) explored the anti-inflammatory and analgesic properties of various 1,3,4-thiadiazoles. They found that compounds such as compound-5 and compound-4 exhibited significant in vitro anti-inflammatory and analgesic activities. These findings were corroborated by molecular modeling studies on the cyclooxygenase enzyme, highlighting the potential of 1,3,4-thiadiazoles in developing anti-inflammatory and analgesic agents (Shkair et al., 2016).
2. Antimicrobial Activity
- Synthesis and Preliminary Antimicrobial Study : Research by Ameen and Qasir (2017) indicates that 1,3,4-thiadiazole derivatives demonstrate notable antimicrobial activities. This study emphasized the broad applications of thiadiazoles, including their roles as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).
3. Antidepressant Effects
- Syntheses and Anti-Depressant Activity of Thiadiazole Derivatives : An investigation by Yusuf et al. (2008) into imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol revealed significant antidepressant activities. Two compounds in this study exhibited notable decreases in immobility time, comparable to the standard antidepressant drug, imipramine, indicating their potential as antidepressants (Yusuf et al., 2008).
4. Herbicidal Activities
- Synthesis and Herbicidal Activities of N-Substituted Thiourea Derivatives : A study conducted by Fu-b (2014) showed that certain N-substituted thiourea derivatives, including those incorporating the thiadiazole structure, exhibited effective herbicidal activities. This research points to the potential of these compounds in agricultural applications (Fu-b, 2014).
5. Photodynamic Therapy for Cancer
- Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives substituted with thiadiazole and found them effective in photodynamic therapy, particularly for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers in cancer therapy (Pişkin et al., 2020).
6. Anticancer Properties
- Anticancer Evaluation of Thiadiazole Derivatives : Tiwari et al. (2017) synthesized thiadiazole derivatives with promising in vitro anticancer activity against various human cancer cell lines. Their molecular docking study predicted the mechanism of action, and ADMET properties suggested good oral drug-like behavior, highlighting their potential in cancer therapy (Tiwari et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-9(2)14(22)18-15-19-20-16(24-15)23-8-13(21)17-12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIFHSOVIMARCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2733257.png)
![(E)-6-(3-chlorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2733258.png)
![N-([2,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2733259.png)
![1-(4-Bromophenyl)sulfonyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2733260.png)

![N-[(1-methyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2733267.png)






![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2733278.png)